molecular formula C76H52AlN4O B593970 CID 138395355 CAS No. 132403-09-9

CID 138395355

货号: B593970
CAS 编号: 132403-09-9
分子量: 1064.261
InChI 键: QQZASIVANWIJRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 138395355 is a PubChem Compound Identifier (CID) assigned to a chemical entity analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as evidenced by its inclusion in Figure 1 of a 2024 study . The study highlights its presence in specific distillation fractions, suggesting moderate volatility and polarity .

属性

CAS 编号

132403-09-9

分子式

C76H52AlN4O

分子量

1064.261

InChI

InChI=1S/C76H50N4.Al.H2O/c1-5-21-45(22-6-1)69-53-33-17-13-29-49(53)37-57-61-42-66-75-59(39-51-31-15-19-35-55(51)71(75)47-25-9-3-10-26-47)63(79-66)44-68-76-60(40-52-32-16-20-36-56(52)72(76)48-27-11-4-12-28-48)64(80-68)43-67-74-58(62(78-67)41-65(77-61)73(57)69)38-50-30-14-18-34-54(50)70(74)46-23-7-2-8-24-46;;/h1-40,77,80H,41-44H2;;1H2/q-2;+2;

InChI 键

QQZASIVANWIJRQ-UHFFFAOYSA-N

SMILES

C1C2=C3C=C4C=CC=CC4=C(C3=C(N2)CC5=C6C=C7C=CC=CC7=C(C6=C8N5[Al]N9C1=C1C(=C9CC2=C3C(=C(C8)N2)C=C2C=CC=CC2=C3C2=CC=CC=C2)C=C2C=CC=CC2=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of CID 138395355 involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of CID 138395355 may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

化学反应分析

Types of Reactions: CID 138395355 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

科学研究应用

CID 138395355 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of CID 138395355 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Similarity

Structural analogs are typically identified via substituent variations, functional groups, or scaffold modifications. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a polyketide backbone but differ in methyl or hydroxyl substitutions, altering their polarity and bioactivity .
  • ChEMBL 1724922 and 1711746 (Nrf2 inhibitors) exhibit structural divergence from CID 46907796 via aromatic ring substitutions, impacting target binding .


Hypothetical Structural Comparison:
If CID 138395355 belongs to a terpene or polyketide class (inferred from its association with plant-derived CIEO ), it may share a core scaffold with oscillatoxins but differ in functional groups, akin to 30-methyl-oscillatoxin D (CID 185389) .

Physicochemical Properties

Key properties (e.g., solubility, molecular weight) are critical for functional comparisons:

Property CID 138395355 (Inferred) CID 185389 (Oscillatoxin D Derivative) CID 46907796 (Nrf2 Inhibitor)
Molecular Weight ~250–300 Da* 356.5 Da 434.5 Da
Solubility Moderate (GC-MS volatility) Low (hydrophobic polyketide) Moderate (log S: -3.5)
Polar Surface Area N/A 90.7 Ų 75.8 Ų

*Estimated based on GC-MS elution behavior .

常见问题

Basic Research Questions

Q. How to formulate a focused and methodologically robust research question for CID 138395355?

  • Methodological Answer :

  • Step 1 : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example: "How does CID 138395355 (Intervention) affect [specific biological pathway] (Outcome) compared to [existing compound] (Comparison) in [cell line/animal model] (Population)?"
  • Step 2 : Ensure clarity and specificity by avoiding broad terms (e.g., "study the effects of") and instead define measurable variables (e.g., "quantify binding affinity using surface plasmon resonance") .
  • Step 3 : Validate the question’s relevance by identifying gaps in existing literature (e.g., lack of data on metabolic stability in human hepatocytes) through systematic reviews .

Q. What are the key considerations for designing reproducible experiments involving CID 138395355?

  • Methodological Answer :

  • Experimental Design : Use a balanced factorial design to test multiple variables (e.g., dosage, exposure time) while controlling for confounding factors (e.g., solvent choice, temperature) .
  • Reproducibility : Document protocols in detail, including batch numbers of reagents, equipment calibration data, and statistical power calculations to justify sample sizes .
  • Ethical Compliance : For studies involving human or animal models, adhere to institutional review board (IRB) guidelines, including informed consent procedures and harm-benefit analyses .

Advanced Research Questions

Q. How to systematically analyze contradictions in experimental data for CID 138395355?

  • Methodological Answer :

  • Step 1 : Conduct a sensitivity analysis to identify variables most responsible for discrepancies (e.g., pH-dependent solubility affecting bioavailability measurements) .
  • Step 2 : Apply Bayesian statistics to quantify uncertainty and update prior hypotheses based on new evidence (e.g., conflicting IC50 values across assays) .
  • Step 3 : Validate findings using orthogonal methods (e.g., corroborate mass spectrometry data with nuclear magnetic resonance spectroscopy) to rule out technical artifacts .

Q. What advanced computational methods are recommended for elucidating the mechanism of action of CID 138395355?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to model ligand-receptor interactions over microsecond timescales, focusing on binding energy landscapes .
  • Machine Learning (ML) : Train predictive models on existing structure-activity relationship (SAR) datasets to prioritize synthetic analogs for testing .
  • Network Pharmacology : Map CID 138395355’s targets onto protein-protein interaction networks to identify off-target effects or polypharmacological mechanisms .

Methodological Best Practices

Q. How to ensure rigor in literature reviews for CID 138395355-related studies?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators in databases like PubMed (e.g., "CID 138395355 AND (kinase inhibitor OR apoptosis) NOT review") and prioritize primary sources .
  • Critical Appraisal : Apply Cochrane Risk of Bias Tool to assess study quality, focusing on randomization, blinding, and data transparency .
  • Synthesis : Use meta-analysis for quantitative aggregation of results (e.g., average half-life across pharmacokinetic studies) .

Q. What strategies mitigate bias in data interpretation for CID 138395355?

  • Methodological Answer :

  • Blinding : Implement double-blinding in assays where subjective measurements (e.g., histopathology scoring) are required .
  • Pre-registration : Publish experimental protocols on platforms like Open Science Framework before data collection to reduce HARKing (Hypothesizing After Results are Known) .
  • Triangulation : Combine qualitative (e.g., researcher field notes) and quantitative (e.g., HPLC purity data) methods to cross-validate findings .

Data Management and Reporting

Q. How to structure a research manuscript on CID 138395355 to meet journal standards?

  • Methodological Answer :

  • Abstract : Include hypotheses, methodology (e.g., "UPLC-MS/MS quantification"), key results (e.g., "IC50 = 12 nM ± 1.8"), and implications (e.g., "potential for overcoming drug resistance") .
  • Results Section : Use ANSCOMBE’s Quartet principles to present data transparently (e.g., raw datasets in supplementary files, not just summary statistics) .
  • Ethical Reporting : Declare conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to ARRIVE guidelines for animal studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。